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molecular formula C13H9FN2 B8688859 5-Fluoro-3-Phenyl-1H-Indazole CAS No. 57614-63-8

5-Fluoro-3-Phenyl-1H-Indazole

Cat. No. B8688859
M. Wt: 212.22 g/mol
InChI Key: FCEFAKZVWVLBQZ-UHFFFAOYSA-N
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Patent
US03994890

Procedure details

3-Phenyl-5-fluoroindazole (2.12 g), paraformaldehyde (0.33 g), piperidine (1 g) and 1N aqueous sodium hydroxide solution (1 ml) were added to ethanol (30 ml) followed by heating under reflux for 3 hours. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in benzene, washed with water, dried over sodium sulfate and concentrated under reduced pressure to obtain 1.9 g of 1-piperidinomethyl-3-phenyl-5-fluoroindazole having a melting point between 82°-84° C after recrystallization from methanol.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([F:16])[CH:14]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:17]=O.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.[OH-].[Na+]>C(O)C>[N:19]1([CH2:17][N:9]2[C:10]3[C:15](=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:8]2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC2=CC=C(C=C12)F
Name
Quantity
0.33 g
Type
reactant
Smiles
C=O
Name
Quantity
1 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in benzene
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CN1N=C(C2=CC(=CC=C12)F)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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